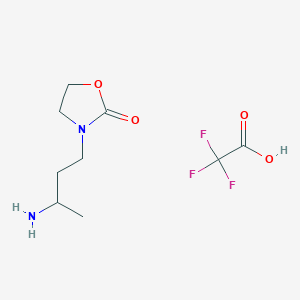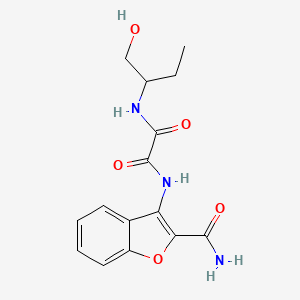![molecular formula C19H21N5O2 B2789168 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione CAS No. 876902-05-5](/img/no-structure.png)
4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione, also known as SCH 58261, is a selective adenosine A2A receptor antagonist. This compound has been extensively studied due to its potential therapeutic applications in various diseases such as Parkinson's disease, Huntington's disease, and inflammation.
Mécanisme D'action
4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 is a selective adenosine A2A receptor antagonist. Adenosine is a neurotransmitter that plays a role in regulating various physiological processes, including sleep, inflammation, and cardiovascular function. The A2A receptor is found primarily in the brain and is involved in the regulation of dopamine release. By blocking the A2A receptor, this compound 58261 increases dopamine release, which can improve motor function in Parkinson's disease and Huntington's disease.
Biochemical and Physiological Effects:
Studies have shown that this compound 58261 can improve motor function in animal models of Parkinson's disease and Huntington's disease. Additionally, this compound 58261 has been shown to have neuroprotective effects in animal models of these diseases. This compound 58261 has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 is its selectivity for the A2A receptor. This makes it a useful tool for studying the role of the A2A receptor in various physiological processes. Additionally, this compound 58261 has been well-characterized in animal models, which makes it a useful tool for studying the effects of A2A receptor blockade in vivo. One limitation of this compound 58261 is its poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are several potential future directions for research on 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261. One area of interest is the development of more potent and selective A2A receptor antagonists. Additionally, further studies are needed to determine the optimal dosing and administration of this compound 58261 for therapeutic applications. Finally, studies are needed to determine the long-term effects of this compound 58261 on neurological function and behavior.
Méthodes De Synthèse
The synthesis of 4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 involves several steps. The first step is the reaction of 2,6-dichloropurine with 3-phenylpropylamine in the presence of potassium carbonate to yield 2,6-dichloro-9-(3-phenylpropyl)purine. The second step involves the reaction of 2,6-dichloro-9-(3-phenylpropyl)purine with methyl isocyanate in the presence of triethylamine to yield this compound (this compound 58261).
Applications De Recherche Scientifique
4,6,7-Trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione 58261 has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is Parkinson's disease. Studies have shown that this compound 58261 can improve motor function and reduce the severity of Parkinson's disease symptoms in animal models. Additionally, this compound 58261 has been shown to have neuroprotective effects in animal models of Huntington's disease, another neurodegenerative disorder.
Propriétés
Numéro CAS |
876902-05-5 |
|---|---|
Formule moléculaire |
C19H21N5O2 |
Poids moléculaire |
351.41 |
Nom IUPAC |
4,6,7-trimethyl-2-(3-phenylpropyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C19H21N5O2/c1-13-12-24-15-16(20-18(24)21(13)2)22(3)19(26)23(17(15)25)11-7-10-14-8-5-4-6-9-14/h4-6,8-9,12H,7,10-11H2,1-3H3 |
Clé InChI |
MLGHKCBYMYWRBL-UHFFFAOYSA-N |
SMILES |
CC1=CN2C3=C(N=C2N1C)N(C(=O)N(C3=O)CCCC4=CC=CC=C4)C |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[4-(2-Chlorophenyl)piperazin-1-yl]-(5,6,7,8-tetrahydrocinnolin-3-yl)methanone](/img/structure/B2789088.png)
![7-(4-methylphenyl)-3-propylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2789091.png)

![8-(3-((5-chloro-2-methoxyphenyl)amino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2789094.png)

![3-Pyridin-3-yl-3,4-dihydro-2H-benzo[f]quinolin-1-one](/img/structure/B2789097.png)
![2-((3-allyl-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2789099.png)
![ethyl 3-carbamoyl-2-(4-isopropoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2789100.png)
![methyl 2-(1-methyl-2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)benzoate](/img/structure/B2789102.png)
![N-(3-fluorophenyl)-2-(7-(((4-methoxyphenyl)amino)methyl)-6-oxo-[1,3]dioxolo[4,5-g]quinolin-5(6H)-yl)acetamide](/img/structure/B2789104.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2789105.png)
![Methyl 4-((6-(methylsulfonyl)benzo[d]thiazol-2-yl)carbamoyl)benzoate](/img/structure/B2789106.png)